5-(3,4-dimethylphenyl)-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, an oxazole ring, and multiple substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Oxazole Ring: This step may involve the use of reagents such as oxalyl chloride and amines under controlled conditions to form the oxazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3,4-dimethylphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C28H21FN2O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H21FN2O4/c1-15-8-10-18(12-17(15)3)24-14-22(31-35-24)28(33)30-25-20-6-4-5-7-23(20)34-27(25)26(32)19-11-9-16(2)21(29)13-19/h4-14H,1-3H3,(H,30,33) |
InChI Key |
LQKYRFOPNOZKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F)C |
Origin of Product |
United States |
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